molecular formula C9H5BrClN B2493955 5-Bromo-4-chloroisoquinoline CAS No. 1822679-63-9

5-Bromo-4-chloroisoquinoline

Cat. No.: B2493955
CAS No.: 1822679-63-9
M. Wt: 242.5
InChI Key: VWZRTGVSAHMYCH-UHFFFAOYSA-N
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Description

5-Bromo-4-chloroisoquinoline: is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN . It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 5 and 4 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloroisoquinoline typically involves halogenation reactions. One common method is the bromination of 4-chloroisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted isoquinolines.

    Oxidation Products: Isoquinoline N-oxides.

    Reduction Products: Reduced isoquinoline derivatives.

    Coupling Products: Biaryl compounds formed via Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: 5-Bromo-4-chloroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: The compound is utilized in the production of specialty chemicals and materials. It may be employed in the synthesis of dyes, pigments, and other industrially relevant compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: The combination of these halogens can enhance its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-4-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZRTGVSAHMYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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